(2,5-Dimethylfuran-3-yl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound features a furan ring substituted with dimethyl groups and a pyrrolidine ring linked via a methanone bridge, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylfuran-3-yl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the cyclization of (Z)-3-methylpent-2-en-4-yn-1-ol, followed by sulfonylation and subsequent coupling with a pyrrolidine derivative . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethylfuran-3-yl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form various oxygenated derivatives.
Reduction: The methanone bridge can be reduced to form alcohol derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include oxygenated furan derivatives, alcohols, and various substituted pyrrolidine compounds. These products can be further utilized in different chemical syntheses and applications .
Scientific Research Applications
(2,5-Dimethylfuran-3-yl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which (2,5-Dimethylfuran-3-yl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylfuran: A simpler furan derivative used in similar chemical reactions and applications.
Furan-2-ylmethyl sulfone: Shares the sulfonyl group and furan ring but lacks the pyrrolidine moiety.
Pyrrolidin-1-yl methanone: Contains the pyrrolidine ring and methanone bridge but lacks the furan substituents.
Uniqueness
(2,5-Dimethylfuran-3-yl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5S/c1-11-8-15(12(2)22-11)16(18)17-6-5-14(9-17)23(19,20)10-13-4-3-7-21-13/h3-4,7-8,14H,5-6,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPNOTYMDUJCEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(C2)S(=O)(=O)CC3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.